molecular formula C42H53NO16 B159447 Spartanamicin B CAS No. 134910-04-6

Spartanamicin B

Número de catálogo B159447
Número CAS: 134910-04-6
Peso molecular: 827.9 g/mol
Clave InChI: STUJMJDONFVTGM-PSCMOPHJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Spartanamicin B is a natural product that was first isolated from a strain of the actinomycete Streptomyces spartacus in 2014. It is a member of the aminocyclitol antibiotic family, which includes other important antibiotics such as streptomycin, gentamicin, and kanamycin. Spartanamicin B has shown great potential as an antibacterial agent due to its unique structure and mechanism of action.

Aplicaciones Científicas De Investigación

Antifungal Properties

Spartanamicin B, an antifungal antibiotic produced by Micromonospora spp., has been recognized for its potent antifungal activity. Research conducted by Nair et al. (1992) revealed that Spartanamicin B is more active against fungal infections than its analogue, Spartanamicin A. It demonstrated significant inhibitory effects on various fungal species, including Candida albicans, Aspergillus, Cladosporium, Cryptococcus, Rhodotorula, and certain strains of Staphylococcus spp., with minimal inhibitory concentrations ranging from 0.2 to 1 microgram/ml. However, it was found to be inactive against Staphylococcus aureus, Escherichia coli, and Citrobacter spp. (Nair, Mishra, Putnam, & Pandey, 1992).

Application in Ophthalmology

A study conducted by Serracarbassa et al. (2004) explored the use of Spartanamicin B in the treatment of Candidal endophthalmitis, an inflammation of the eye's interior. In this research, the retinal toxicity and efficacy of Spartanamicin B were evaluated using a rabbit model. The study found that intravitreal injections of Spartanamicin B up to 10 μg were non-toxic to the retina and effective against Candida albicans in this model. The treatment resulted in a gradual improvement of the condition, with negative culture results 15 days post-infection, suggesting its potential utility in treating fungal eye infections (Serracarbassa, Peyman, Liang, Calixto, & Nair, 2004).

Propiedades

Número CAS

134910-04-6

Nombre del producto

Spartanamicin B

Fórmula molecular

C42H53NO16

Peso molecular

827.9 g/mol

Nombre IUPAC

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H53NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22,26-30,35,39-40,45-47,49,52H,8,11-12,14-16H2,1-7H3/t17-,18-,19-,22-,26-,27-,28-,29-,30-,35-,39+,40+,42+/m0/s1

Clave InChI

STUJMJDONFVTGM-PSCMOPHJSA-N

SMILES isomérico

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

SMILES canónico

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Sinónimos

Spartanamicin B

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spartanamicin B
Reactant of Route 2
Reactant of Route 2
Spartanamicin B
Reactant of Route 3
Reactant of Route 3
Spartanamicin B
Reactant of Route 4
Spartanamicin B
Reactant of Route 5
Spartanamicin B
Reactant of Route 6
Spartanamicin B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.